Pyrrolidin-3-yl diisopropylcarbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a pyrrolidine ring and two isopropyl groups attached to the carbamate functionality. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has been referenced in various scientific literature and patents, indicating its potential applications in pharmaceutical formulations. Notably, it has been explored for its inhibitory effects on specific enzymes and pathways relevant to diseases such as cancer and bacterial infections .
Pyrrolidin-3-yl diisopropylcarbamate can be classified under:
The synthesis of pyrrolidin-3-yl diisopropylcarbamate typically involves the reaction of pyrrolidine with diisopropylcarbamate. Various synthetic routes may include:
A common method reported involves the use of solvents such as tetrahydrofuran and bases like potassium carbonate to facilitate the reaction. The yield may vary based on reaction conditions, including temperature and time .
The molecular structure of pyrrolidin-3-yl diisopropylcarbamate can be represented as follows:
The compound's structure can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and potential interaction sites for biological activity.
Pyrrolidin-3-yl diisopropylcarbamate can participate in various chemical reactions, including:
The stability of the carbamate bond makes it resistant to hydrolysis under neutral conditions but susceptible under extreme pH levels or in the presence of strong nucleophiles .
The mechanism of action for pyrrolidin-3-yl diisopropylcarbamate primarily involves its interaction with specific biological targets, such as enzymes or receptors. It may act as an inhibitor by binding to active sites, thereby preventing substrate access or altering enzyme conformation.
Studies have shown that compounds within this class can exhibit inhibitory effects against certain kinases and proteases, which are crucial in cell signaling and disease progression .
Relevant data from safety assessments indicate potential irritations upon contact with skin or eyes .
Pyrrolidin-3-yl diisopropylcarbamate has several scientific applications:
Pyrrolidin-3-yl diisopropylcarbamate (C₁₁H₂₂N₂O₂; PubChem CID: 91623714) emerged as a structurally distinct compound within medicinal chemistry libraries, initially characterized for its core pyrrolidine scaffold [1]. Its chemical synthesis leverages the reactivity of the pyrrolidin-3-yl amine, where diisopropylcarbamoyl chloride introduces the carbamate moiety. This modification enhances metabolic stability and modulates membrane permeability—critical for central nervous system (CNS) bioavailability. While not a natural product derivative like historical analgesics (e.g., morphine) or antibiotics (e.g., penicillin), its design aligns with modern property-based drug design principles, optimizing parameters like logP and polar surface area to navigate beyond Rule of 5 (bRo5) space [6] [7]. Early pharmacological screening identified its affinity for imidazoline I₂ receptors (I₂-IRs), which are implicated in Alzheimer’s disease (AD) pathology. Notably, structurally related phosphonate analogs (e.g., (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates) exhibit significant I₂-IR binding and anti-Alzheimer effects in murine models, highlighting the therapeutic potential of this chemotype [4].
Table 1: Chemical and Physicochemical Profile of Pyrrolidin-3-yl Diisopropylcarbamate
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ | Defines elemental composition |
| Molecular Weight | 214.31 g/mol | Impacts pharmacokinetics |
| Key Functional Groups | Pyrrolidine, carbamate | Governs target engagement & stability |
| Hydrogen Bond Acceptors | 2 | Influences blood-brain barrier penetration |
| Calculated logP | ~2.1 (estimated) | Predicts lipid membrane permeability |
Pyrrolidin-3-yl diisopropylcarbamate gained prominence for its inhibition of neutral sphingomyelinase 2 (nSMase2), a key enzyme in the ceramide biosynthesis pathway [1] [2]. nSMase2, encoded by the SMPD3 gene, hydrolyzes sphingomyelin to generate ceramide—a lipid metabolite that induces negative membrane curvature and facilitates the budding of intraluminal vesicles (ILVs) into multivesicular bodies (MVBs). Ceramide-enriched microdomains drive the formation of exosomes independently of the Endosomal Sorting Complex Required for Transport (ESCRT) machinery [2] [9]. Inhibitors like pyrrolidin-3-yl diisopropylcarbamate disrupt this pathway, reducing ceramide-mediated exosome biogenesis. Preclinical studies confirm that nSMase2 inhibition attenuates pathological exosome release in models of neurodegeneration and cancer metastasis [2] [8]. Unlike early nSMase inhibitors (e.g., GW4869), which lack specificity, this compound’s pyrrolidine core offers a synthetically tractable platform for structure-activity relationship (SAR) optimization toward enhanced potency and selectivity [2].
Table 2: nSMase2 Inhibitor Scaffolds and Their Mechanisms
| Inhibitor Class | Example Compound | Key Mechanism | Limitations |
|---|---|---|---|
| Diisopropylcarbamates | Pyrrolidin-3-yl diisopropylcarbamate | Competitive ceramide binding | In vivo stability challenges |
| Bis-Aryl Ureas | Cambinol | Allosteric site modulation | Off-target effects on acid SMase |
| Phosphonate Derivatives | Related pyrrolidine analogs | Dual I₂-IR/nSMase2 engagement | Synthetic complexity |
The compound’s mechanistic link to exosome regulation positions it as a critical tool for probing pathogenic protein dissemination in neurodegenerative disorders [1] [3] [10]. Exosomes—small extracellular vesicles (EVs) of 30–150 nm—transport misfolded proteins (e.g., amyloid-β, α-synuclein, tau) between neurons. In Alzheimer’s disease, neuron-derived exosomes (NDEs) isolated via L1CAM or SNAP-25 antibodies contain elevated phosphorylated tau (P-S396-tau) and Aβ₁–₄₂, correlating with synaptic dysfunction [8] [10]. By inhibiting nSMase2, pyrrolidin-3-yl diisopropylcarbamate reduces the packaging of these cargos into exosomes, thereby mitigating neurotoxicity and intercellular propagation [2] [9]. Genetic studies corroborate this approach: mutations in SMPD3 (as seen in fro/fro mice) recapitulate dwarfism and skeletal defects but also confer resistance to EV-mediated neuropathology [2] [5]. Furthermore, the compound’s ability to cross the blood-brain barrier (BBB)—a property enhanced by its moderate logP and molecular weight (<450 Da)—enables direct modulation of brain EV dynamics, contrasting with bulkier biologics [8] [10].
Table 3: Exosome-Associated Biomarkers in Neurodegenerative Diseases
| Biomarker | Exosome Source | Disease Association | Detection Change in AD |
|---|---|---|---|
| P-S396-tau | Neuron-Derived (L1CAM⁺) | Tauopathy progression | 300% increase vs. controls |
| Aβ₁–₄₂ | Plasma/Urinary Exosomes | Amyloid plaque formation | Significantly elevated |
| CD63/TSPAN6 | All exosomal subtypes | General exosome abundance | Increased in AD patient urine |
| Synaptic Proteins (SNAP-25) | Neuron-Derived | Synaptic density loss | Decreased in cortical exosomes |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5